An In-depth Technical Guide to the Chemical Properties of 1,1,1,3,3,3-Hexafluoropropane
An In-depth Technical Guide to the Chemical Properties of 1,1,1,3,3,3-Hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with the chemical formula C₃H₂F₆. It is a colorless, odorless gas under standard conditions and is typically handled as a liquefied gas.[1][2] While traditionally used in applications such as fire suppression and refrigeration, its unique properties are also of interest to the scientific research and pharmaceutical development communities.[1][3][4] This guide provides a comprehensive overview of the core chemical properties of 1,1,1,3,3,3-hexafluoropropane, detailed experimental methodologies for their determination, and its applications in a research context.
Core Chemical and Physical Properties
The fundamental physical and chemical properties of 1,1,1,3,3,3-hexafluoropropane are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂F₆ | [1][2] |
| Molecular Weight | 152.04 g/mol | [1][3] |
| Appearance | Colorless gas | [2][4] |
| Odor | Odorless | [3] |
| Boiling Point | -1.1 to -1.4 °C | [1][3][4] |
| Melting Point | -93.6 to -94.2 °C | [1][3][4] |
| Density (liquid at 0°C) | 1.4343 g/cm³ | [3] |
| Vapor Pressure (at 25°C) | 270 kPa | [2] |
| Water Solubility (at 20°C) | 724 mg/L | [2] |
Table 2: Thermodynamic and Safety Properties
| Property | Value | Source(s) |
| Critical Temperature | 398.07 K | [3] |
| Critical Pressure | 3.18 MPa | [3] |
| Flash Point | Non-flammable | [2] |
| Global Warming Potential (100-year) | 9,810 | [1][3] |
| Chemical Stability | Stable under normal conditions. Incompatible with alkali metals and strong bases. | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of liquefied gases like 1,1,1,3,3,3-hexafluoropropane are outlined below. These are generalized procedures based on established methods.
Determination of Vapor Pressure (Static or Isochoric Method)
This method involves measuring the pressure of the vapor in equilibrium with its liquid phase at various temperatures in a fixed-volume apparatus.
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Apparatus: A constant-volume cell (isochoric cell) made of a material compatible with fluorinated hydrocarbons, equipped with a high-precision pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is placed in a thermostatically controlled bath.
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Procedure:
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The isochoric cell is first evacuated to a high vacuum to remove any residual gases.
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A precisely measured amount of 1,1,1,3,3,3-hexafluoropropane is introduced into the cell. The amount is chosen so that a liquid-vapor equilibrium is present over the desired temperature range.
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The cell is immersed in the thermostatic bath, and the temperature is set to the lowest desired value and allowed to stabilize.
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Once thermal equilibrium is reached, the vapor pressure is recorded from the pressure transducer.
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The temperature of the bath is incrementally increased, and the vapor pressure is recorded at each new stable temperature point.
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The collected data points of pressure versus temperature are then used to develop a vapor pressure curve.
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Determination of Liquid Density (Pressure Hydrometer Method - ASTM D1657)
This method is suitable for determining the density of liquefied petroleum gases and can be adapted for 1,1,1,3,3,3-hexafluoropropane.
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Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, a hydrometer calibrated for use under pressure, a thermometer, and a constant-temperature bath.
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Procedure:
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The pressure cylinder is first purged with a small amount of the 1,1,1,3,3,3-hexafluoropropane sample to remove any contaminants.
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The cylinder is then carefully filled with the liquid sample, ensuring the hydrometer floats freely and is not in contact with the cylinder walls.
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The sealed cylinder is placed in a constant-temperature bath until the system reaches thermal equilibrium.
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The density is read from the hydrometer scale at the point where the liquid surface intersects the stem. The temperature is simultaneously recorded.
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This process can be repeated at different temperatures to determine the density as a function of temperature.
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Determination of Enthalpy of Vaporization (Calorimetric Method)
Calorimetry provides a direct measurement of the heat absorbed during the phase change from liquid to vapor at a constant temperature.
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Apparatus: A vaporization calorimeter, which typically consists of a sample cell with a heating element, a temperature sensor, and an outlet for the vaporized gas. The entire assembly is housed within a controlled-temperature jacket to ensure isothermal conditions.
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Procedure:
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A known mass of liquid 1,1,1,3,3,3-hexafluoropropane is introduced into the sample cell.
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The calorimeter is brought to the desired constant temperature.
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A constant electrical power is applied to the heating element to induce vaporization of the liquid at a steady rate.
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The mass of the vaporized substance is determined, for example, by collecting and weighing the condensed vapor over a specific time period.
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The enthalpy of vaporization (ΔHvap) is calculated from the electrical energy supplied (Q) and the mass (m) of the vaporized sample using the formula: ΔHvap = Q / m.
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Relevance in a Research and Development Context
While not a direct participant in biological signaling pathways, 1,1,1,3,3,3-hexafluoropropane serves as a valuable tool in chemical synthesis and pharmaceutical development. Its utility stems from its unique chemical structure, which features a hexafluorinated propane backbone.[5] This structure can impart desirable properties such as enhanced stability, modified solubility, and altered biological activity when incorporated into larger molecules.[5]
In pharmaceutical research, the introduction of fluorine atoms into a molecule is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. 1,1,1,3,3,3-Hexafluoropropane can act as a building block or reagent in the synthesis of complex fluorinated compounds, including novel drug candidates and advanced materials.[5]
Visualizations
Synthesis of 1,1,1,3,3,3-Hexafluoropropane
The industrial synthesis of 1,1,1,3,3,3-hexafluoropropane typically involves the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride.[2] This process is illustrated in the workflow diagram below.
Caption: Vapor-phase synthesis of 1,1,1,3,3,3-Hexafluoropropane.
Toxicological Profile
For professionals in drug development and research, understanding the toxicological profile of any chemical is paramount. 1,1,1,3,3,3-Hexafluoropropane exhibits low acute toxicity.[1][3] In animal studies, the 4-hour acute lethal concentration in rats was found to be greater than 195,000 ppm, with narcosis being the primary observed clinical sign during exposure.[1][3] Importantly, no evidence of mutagenic or genotoxic activity was found in in-vitro human lymphocyte assays.[1][3] Developmental toxicity studies in rats did not show adverse fetal effects.[6]
Conclusion
1,1,1,3,3,3-Hexafluoropropane is a compound with a well-characterized set of chemical and physical properties. While its primary applications have been industrial, its role as a fluorinated building block in chemical synthesis presents opportunities for researchers and scientists in the development of novel materials and pharmaceuticals. A thorough understanding of its properties, handling requirements, and toxicological profile is essential for its safe and effective use in a laboratory setting.
